molecular formula C27H25FN4O3 B2378401 1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one CAS No. 1005306-28-4

1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

Cat. No. B2378401
CAS RN: 1005306-28-4
M. Wt: 472.52
InChI Key: XSPYOASCJURZFR-UHFFFAOYSA-N
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Description

1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one is a useful research compound. Its molecular formula is C27H25FN4O3 and its molecular weight is 472.52. The purity is usually 95%.
BenchChem offers high-quality 1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Ligands for Receptor Visualization

One application involves synthesizing fluorescent ligands for the visualization of human 5-HT1A receptors. A series of derivatives containing an environment-sensitive fluorescent moiety was synthesized to display very high to moderate 5-HT(1A) receptor affinity along with good fluorescence properties. These compounds, especially one with very high 5-HT(1A) receptor affinity and distinctive fluorescence emission properties, were evaluated for their ability to visualize 5-HT(1A) receptors overexpressed in cells, highlighting their potential in receptor localization and density studies (Lacivita et al., 2009).

Anticancer and Enzyme Inhibition

Another study focused on the synthesis of new Mannich bases with piperazines, evaluating their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds showed significant potency in cytotoxicity against cancer cells and inhibition of CA isoenzymes, indicating their potential as lead compounds for further anticancer and enzyme inhibition research (Gul et al., 2019).

Solvent-Polarity Reconfigurable Fluorescent Logic Gates

Research has also been conducted on compounds that act as solvent-polarity reconfigurable fluorescent logic gates. These compounds, featuring a fluorophore, piperazine receptor, and an aryl group, demonstrate the ability to reconfigure between different logic functions based on solvent polarity. This adaptability suggests applications in probing cellular membranes and protein interfaces, providing tools for biochemical and cellular research (Gauci & Magri, 2022).

properties

IUPAC Name

1-[(2-fluorophenyl)methyl]-3-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25FN4O3/c1-35-22-10-8-21(9-11-22)30-13-15-31(16-14-30)26(33)23-17-19-6-4-12-29-25(19)32(27(23)34)18-20-5-2-3-7-24(20)28/h2-12,17H,13-16,18H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSPYOASCJURZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC4=C(N=CC=C4)N(C3=O)CC5=CC=CC=C5F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25FN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-fluorobenzyl)-3-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1,8-naphthyridin-2(1H)-one

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